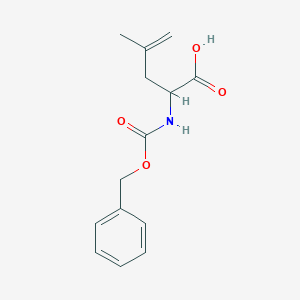
Cbz-2-methallyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-2-methallyl-glycine is a derivative used in peptide synthesis, particularly in the protection of amino groups during the assembly of peptide chains. Its properties and synthesis methods are crucial for applications in biochemistry and medicinal chemistry.
Synthesis Analysis
Enantioselective synthesis methodologies have been developed for similar compounds, focusing on the addition of organometallic reagents to sulfinimines derived from protected amino acids. An example is the synthesis of L-alpha-(1-cyclobutenyl)glycine, showcasing techniques applicable to Cbz-2-methallyl-glycine derivatives (Jayathilaka et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds such as Cbz-glycylglycyltyrosine methyl ester has been analyzed using single-crystal X-ray diffraction, revealing extended structures and torsion angles that help understand the molecular conformation (Krause & Eggleston, 2009).
科学的研究の応用
Neuroprotective and Cognitive Effects
Research has indicated the potential neuroprotective effects of compounds like Cerebrolysin, which contains active peptide fragments and neurotrophic factors, including brain-derived neurotrophic factor (BDNF). These components have been used in managing cognitive alterations in patients with dementia, highlighting a potential area of application for similar neuroprotective compounds (Georgy, Nassar, Mansour, & Abdallah, 2013).
Synthesis and Chemical Properties
The synthesis of complex molecules, such as Pentosidine, a biomarker for diabetic complications and aging, involves the use of benzyloxycarbonyl (Cbz) protected chiral amino acids. This demonstrates the utility of Cbz-protected amino acids in synthesizing medically relevant biomarkers (Liu, Zhang, & Sayre, 2011).
Protein Modification and Therapeutics
A study on microbial transglutaminase-mediated PEGylation of proteins using carboxybenzyl-glutaminyl-glycinyl-methoxypolyethylene glycol highlights innovative approaches to protein modification for therapeutic purposes. This research exemplifies the application of Cbz-protected amino acids in developing drug delivery systems and improving therapeutic protein stability (Zhou, He, & Wang, 2016).
Drug Solubility and Bioavailability
The development of novel prodrugs, such as N-glycyl-carbamazepine (N-Gly-CBZ), designed to improve solubility and bioavailability, showcases the role of Cbz-protected amino acids in enhancing drug formulations. This work contributes to the pharmaceutical field by addressing solubility challenges and optimizing drug delivery (Hemenway et al., 2010).
Biological and Enzymatic Studies
Investigations into the microbial degradation of fungicides and other compounds demonstrate the environmental and biotechnological applications of Cbz-related studies. These studies provide insights into bioremediation and the enzymatic potential for degrading environmentally persistent chemicals (Singh, Kumar, Singh, & Singh, 2019).
Safety and Hazards
作用機序
Target of Action
Cbz-2-methallyl-glycine is a derivative of Carbamazepine (CBZ), which is a carbamylated derivative of iminostilbene . The primary targets of CBZ are voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and their inhibition can stabilize hyperexcited neurons, suppressing the propagation of excitatory impulses .
Mode of Action
CBZ inhibits the activity of voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters .
Biochemical Pathways
The biochemical pathways affected by Cbz-2-methallyl-glycine are likely similar to those of CBZ. CBZ is metabolized in the liver, primarily through conversion to CBZ 10,11-epoxide . This reaction is primarily catalyzed by CYP3A4, although CYP2C8 also plays a role . Minor metabolic pathways include ring-hydroxylation to form 2-hydroxy-CBZ and 3-hydroxy CBZ .
Pharmacokinetics
Cbz, from which it is derived, is almost completely metabolized in the liver, with only around 5% of the drug excreted unchanged . The major route of metabolism is conversion to CBZ 10,11-epoxide . Absorption of CBZ from the gastrointestinal tract is relatively slow, yet bioavailability approaches 100% with the conventional tablet formulation .
Result of Action
CBZ’s inhibition of voltage-gated sodium channels stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses . This results in a decrease in seizure activity, making CBZ an effective treatment for various types of seizures .
Action Environment
The action environment of Cbz-2-methallyl-glycine is likely to be similar to that of CBZ. CBZ’s action can be influenced by various environmental factors. For example, the presence of other drugs can affect CBZ’s metabolism and efficacy due to potential drug-drug interactions . Additionally, CBZ’s solubility can affect its absorption and thus its pharmacokinetics
特性
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTAKXFCUXYTLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-2-methallyl-glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)
![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
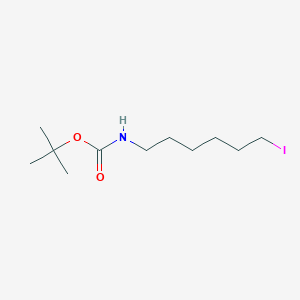
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
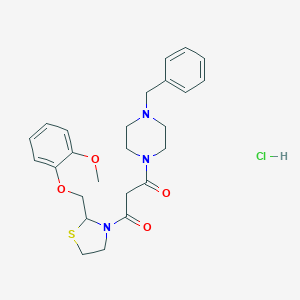
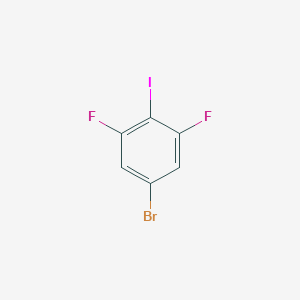

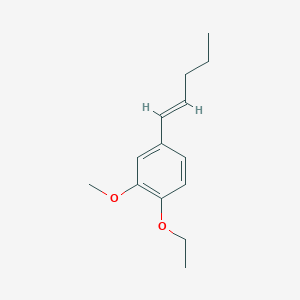
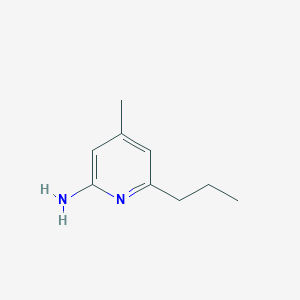
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

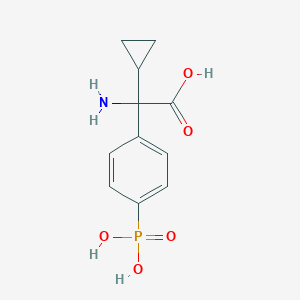
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
